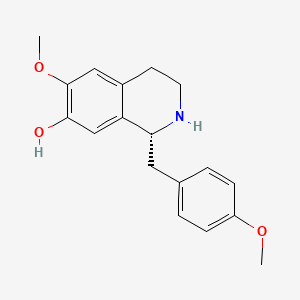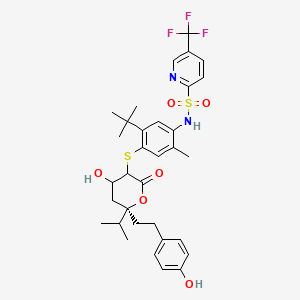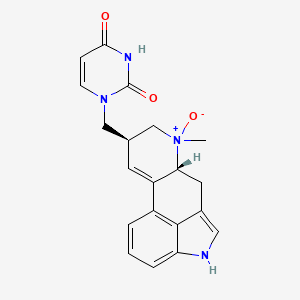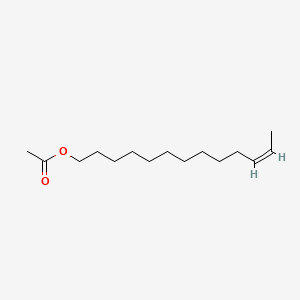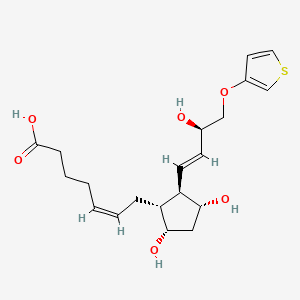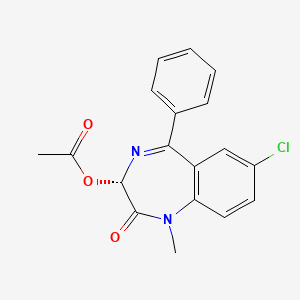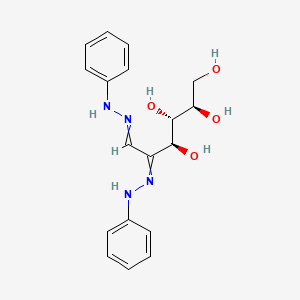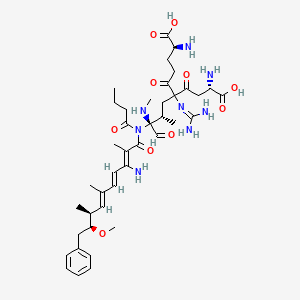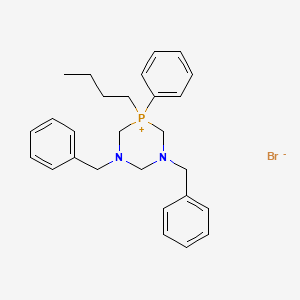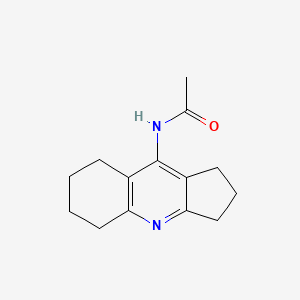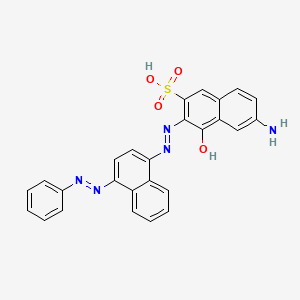
1-((N-Methylpiperidin-2-yl)methyl)-3-(4-methyl-1-naphthoyl)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((N-Methylpiperidin-2-yl)methyl)-3-(4-methyl-1-naphthoyl)indole is a synthetic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((N-Methylpiperidin-2-yl)methyl)-3-(4-methyl-1-naphthoyl)indole typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the naphthoyl group and the N-methylpiperidinylmethyl moiety. Common reagents and conditions include:
Indole Formation: Fischer indole synthesis using phenylhydrazine and ketones.
Naphthoylation: Friedel-Crafts acylation with naphthoyl chloride.
N-Methylpiperidinylmethyl Introduction: Alkylation reactions using N-methylpiperidine and suitable alkylating agents.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
1-((N-Methylpiperidin-2-yl)methyl)-3-(4-methyl-1-naphthoyl)indole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-((N-Methylpiperidin-2-yl)methyl)-3-(4-methyl-1-naphthoyl)indole involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((N-Methylpiperidin-2-yl)methyl)-3-(4-chloronaphthoyl)indole
- 1-((N-Methylpiperidin-2-yl)methyl)-3-(4-fluoronaphthoyl)indole
- 1-((N-Methylpiperidin-2-yl)methyl)-3-(4-methoxynaphthoyl)indole
Uniqueness
1-((N-Methylpiperidin-2-yl)methyl)-3-(4-methyl-1-naphthoyl)indole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Propriétés
Numéro CAS |
865359-88-2 |
|---|---|
Formule moléculaire |
C27H28N2O |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
(4-methylnaphthalen-1-yl)-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone |
InChI |
InChI=1S/C27H28N2O/c1-19-14-15-24(22-11-4-3-10-21(19)22)27(30)25-18-29(26-13-6-5-12-23(25)26)17-20-9-7-8-16-28(20)2/h3-6,10-15,18,20H,7-9,16-17H2,1-2H3 |
Clé InChI |
RDMIHSQDEHAIDU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CC5CCCCN5C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


